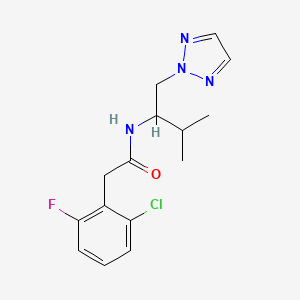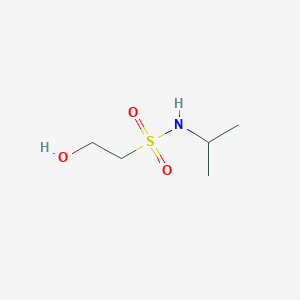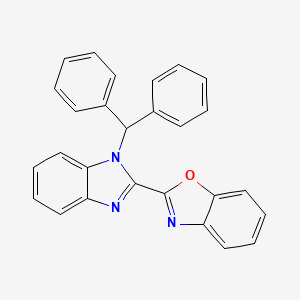![molecular formula C18H21N3O2 B2826693 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252819-48-9](/img/structure/B2826693.png)
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines like 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol have shown significant potential in the realm of aminergic G protein-coupled receptors. These compounds have been identified as high-affinity dopamine receptor partial agonists. An exemplary compound from this category, 2-methoxyphenylpiperazine 16c, demonstrated antipsychotic activity in vivo, signifying its potential as a novel therapeutic agent. It's worth noting that these compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a class to which this compound belongs, have been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase. These bis(heteroaryl)piperazines (BHAPs) have shown significantly increased potency compared to their predecessors, indicating their value as potential therapeutic agents in the treatment of HIV-1 (Romero et al., 1994).
Molecular Structure and Electronic Properties
The structural and electronic properties of similar compounds have been extensively studied. Compounds incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide insights into the intermolecular interactions and electronic properties, contributing to our understanding of how these compounds can be further optimized for various applications (Shawish et al., 2021).
Polymers and Oligomers with Expanded π-Conjugation
Compounds containing piperazine units have been utilized in the synthesis of polymers and oligomers with expanded π-conjugation systems. These materials exhibit metallic luster and undergo electrochemical oxidation, suggesting potential applications in materials science and electronics (Yamaguchi et al., 2010).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor properties. These compounds have shown promise as potential therapeutic agents, indicating the broad range of applications for this class of compounds in the medical field (Patel et al., 2012; Abdel-rahman et al., 2002; Mekky & Sanad, 2020; Andreani et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-14(2)16(11-13)20-7-9-21(10-8-20)18(23)15-5-6-17(22)19-12-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJJDKPVPMTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

